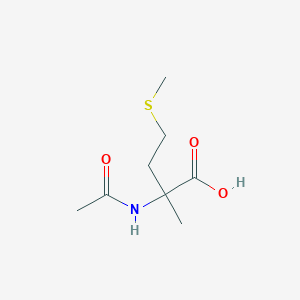
PEG-18 CASTOR OIL DIOLEATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PEG-18 Castor Oil Dioleate is a compound derived from castor oil (Ricinus communis) and ethoxylated with an average of 18 molar units of ethylene oxide. This compound is widely used in the cosmetics industry due to its emulsifying properties, which allow the formation of stable mixtures of oil and water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PEG-18 Castor Oil Dioleate is synthesized through the ethoxylation of castor oil, followed by esterification with oleic acid. The ethoxylation process involves the reaction of castor oil with ethylene oxide under controlled temperature and pressure conditions to achieve the desired degree of ethoxylation . The resulting ethoxylated castor oil is then reacted with oleic acid to form the diester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where castor oil is continuously fed and reacted with ethylene oxide. The reaction is typically catalyzed by alkaline catalysts such as sodium hydroxide or potassium hydroxide . The esterification step is carried out in the presence of acid catalysts to ensure complete conversion to the diester .
Analyse Des Réactions Chimiques
Types of Reactions
PEG-18 Castor Oil Dioleate primarily undergoes esterification and ethoxylation reactions during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds .
Common Reagents and Conditions
Ethoxylation: Ethylene oxide, alkaline catalysts (e.g., sodium hydroxide)
Esterification: Oleic acid, acid catalysts (e.g., sulfuric acid)
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide)
Major Products Formed
Ethoxylation: Ethoxylated castor oil
Esterification: this compound
Hydrolysis: Ethoxylated castor oil and oleic acid
Applications De Recherche Scientifique
PEG-18 Castor Oil Dioleate has a wide range of applications in scientific research and industry:
Mécanisme D'action
PEG-18 Castor Oil Dioleate exerts its effects primarily through its emulsifying properties. The compound has both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts, allowing it to reduce the interfacial tension between oil and water . This results in the formation of stable emulsions, which are essential in various formulations. The molecular targets and pathways involved include the interaction with lipid bilayers and the stabilization of dispersed phases in emulsions .
Comparaison Avec Des Composés Similaires
PEG-18 Castor Oil Dioleate can be compared with other similar compounds, such as:
PEG-40 Hydrogenated Castor Oil: Similar in function but derived from hydrogenated castor oil, offering different physical properties.
PEG-60 Hydrogenated Castor Oil: Higher degree of ethoxylation, providing increased solubility and emulsifying capabilities.
PEG-20 Glyceryl Triisostearate: Another emulsifier with different fatty acid esters, used in similar applications.
This compound is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in stabilizing emulsions in a wide range of formulations .
Propriétés
Numéro CAS |
110531-96-9 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B1166850.png)

